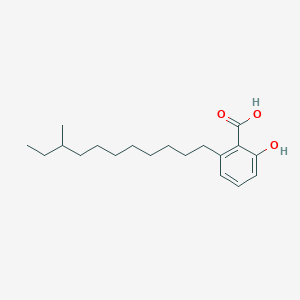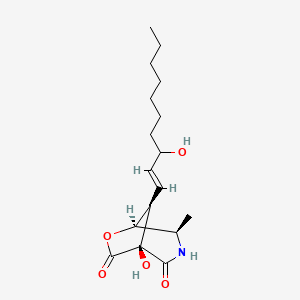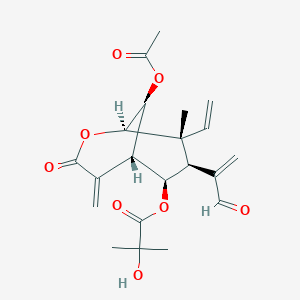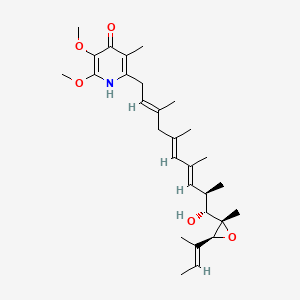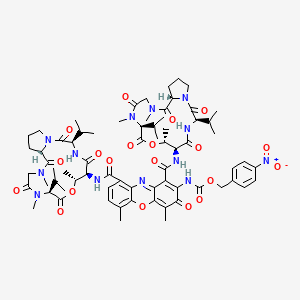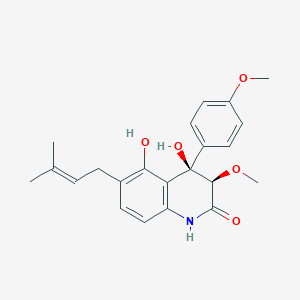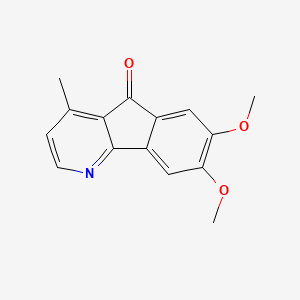
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be synthesized through a series of chemical reactions involving the condensation of specific precursors. The detailed synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
科学的研究の応用
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying anticholinergic alkaloids and their chemical properties.
Biology: this compound is studied for its potential effects on biological systems, particularly its anticholinergic activity.
Medicine: It has potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Industry: This compound is used in the development of pharmaceuticals and other chemical products.
作用機序
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one exerts its effects by acting as an anticholinergic agent. It binds to and inhibits the activity of acetylcholine receptors, thereby reducing the effects of acetylcholine in the nervous system. This mechanism is particularly relevant in the context of Alzheimer’s disease, where excessive cholinergic activity is a contributing factor .
類似化合物との比較
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be compared with other anticholinergic alkaloids, such as atropine and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and potential therapeutic applications .
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
7,8-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-4-5-16-14-9-6-11(18-2)12(19-3)7-10(9)15(17)13(8)14/h4-7H,1-3H3 |
InChIキー |
RBIBQZUFRNYSOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)OC)OC |
同義語 |
polyfothine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


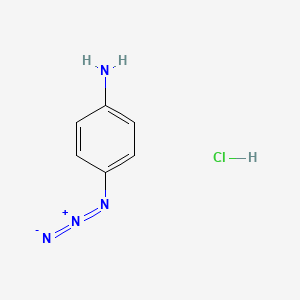
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
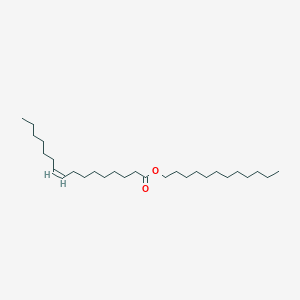
![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)
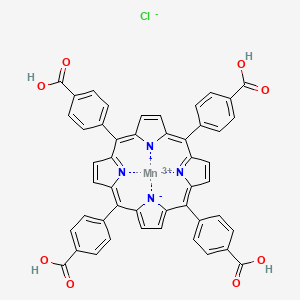
![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
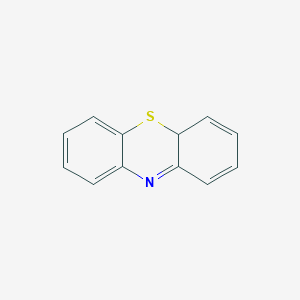
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)
